molecular formula C13H11Cl2NO2 B2862224 6,8-Dichloro-2-(3-methylbut-1-enyl)benzo[D]1,3-oxazin-4-one CAS No. 946387-00-4

6,8-Dichloro-2-(3-methylbut-1-enyl)benzo[D]1,3-oxazin-4-one

Cat. No. B2862224
CAS RN: 946387-00-4
M. Wt: 284.14
InChI Key: FFNHLRNKJLIACW-ONEGZZNKSA-N
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Description

The molecule “6,8-Dichloro-2-(3-methylbut-1-enyl)benzo[D]1,3-oxazin-4-one” is a complex organic compound . It contains a total of 30 bonds, including 19 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 aromatic ester .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a benzo[d]1,3-oxazin-4-one ring, which is a six-membered ring fused to a ten-membered ring. It also has two chlorine atoms attached to the ring (hence the “dichloro” in its name), and a 3-methylbut-1-enyl group .

Scientific Research Applications

Pharmaceutical Research

This compound is used in pharmaceutical testing as a reference standard to ensure the accuracy of analytical methods. Its unique structure makes it suitable for high-precision drug testing .

Material Science

The chemical properties of this compound, such as its boiling and melting points, make it a candidate for studying material behavior under different thermal conditions. It can help in developing materials with specific thermal resistances .

Synthetic Chemistry

As a reagent, this compound is involved in synthetic pathways to create new molecules. Its reactive sites allow for various chemical transformations, essential in synthetic organic chemistry .

Chemical Education

Due to its complex structure, including multiple bonds and rings, this compound is used as a teaching aid in chemical education to illustrate the principles of chemical bonding and molecular structure .

Environmental Chemistry

Researchers can use this compound to study the environmental fate of chlorinated organic compounds, which are significant due to their persistence and potential ecological impacts .

Biochemistry

In biochemistry, this compound’s interactions with biological molecules can be studied to understand the biochemical pathways it may influence or disrupt .

Agricultural Chemistry

This compound could be explored for its potential use in agriculture, possibly as a precursor to pesticides or herbicides due to its chemical reactivity .

Nanotechnology

The molecular structure of this compound might be utilized in the field of nanotechnology to create molecular machines or as part of nanoscale sensors due to its specific binding properties .

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found. It would depend on the context in which it’s used, such as whether it’s used as a reactant in a chemical reaction or as a drug or other active substance .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found. As with any chemical compound, it’s important to handle it with appropriate safety precautions .

Future Directions

The future directions for research and use of this compound are not specified in the sources I found. Given its complex structure, it could potentially be of interest in various areas of chemistry and materials science .

properties

IUPAC Name

6,8-dichloro-2-[(E)-3-methylbut-1-enyl]-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2/c1-7(2)3-4-11-16-12-9(13(17)18-11)5-8(14)6-10(12)15/h3-7H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNHLRNKJLIACW-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC1=NC2=C(C=C(C=C2Cl)Cl)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/C1=NC2=C(C=C(C=C2Cl)Cl)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dichloro-2-(3-methylbut-1-enyl)benzo[D]1,3-oxazin-4-one

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